molecular formula C25H21N3O6S B2974503 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate CAS No. 851093-34-0

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

Cat. No. B2974503
CAS RN: 851093-34-0
M. Wt: 491.52
InChI Key: WHJWOZHPHARATG-UHFFFAOYSA-N
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Scientific Research Applications

Structural Analysis and Hydrogen-Bonding Patterns

Research on isomeric reaction products related to pyrazole derivatives has revealed complex hydrogen-bonding patterns, crucial for understanding molecular interactions and stability. For example, studies on hydrogen-bonded sheets and chains in derivatives like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate highlight the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming structured assemblies. These insights are fundamental for the development of novel materials and pharmaceuticals, demonstrating the importance of detailed structural analysis (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including processes like regioselective synthesis and N-alkylation/N-arylation, have been extensively explored. These methods allow for the preparation of unsymmetrical pyrazoles with diverse substituents, providing valuable tools for chemical research and development. The controlled synthesis of these compounds enables researchers to tailor their physical and chemical properties for specific applications, including medicinal chemistry and material science (Wang, Tan, & Zhang, 2000).

Applications in Dye and Pigment Synthesis

Pyrazole derivatives serve as key intermediates in the synthesis of heterocyclic dyes, demonstrating their versatility in colorant chemistry. The development of new azo Schiff bases from pyrazole derivatives for spectroscopic and theoretical investigations highlights their role in creating dyes with specific optical properties. These compounds' ability to bind with metals and form complexes is particularly valuable for designing dyes with tailored absorption characteristics for various industrial applications, including textiles and ink manufacturing (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Molecular Interactions and Catalysis

Research into the molecular interactions and catalytic properties of pyrazole-based compounds further exemplifies their scientific significance. For instance, the study of dinickel(II) complexes of bis(N-heterocyclic carbene) ligands containing pyrazolate bridges showcases their potential as highly efficient catalysts in organic synthesis. These findings are crucial for advancing catalytic methodologies, potentially leading to more efficient and environmentally friendly chemical processes (Zhou, Xi, Chen, & Wang, 2008).

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-12-14-20(15-13-16)35(32,33)23-18(3)26-27(19-8-5-4-6-9-19)24(23)34-25(29)21-10-7-11-22(17(21)2)28(30)31/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJWOZHPHARATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

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